N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide
Description
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide” is a synthetic benzamide derivative characterized by a brominated and chlorinated aromatic core. Its structure features a 4-bromo-substituted phenyl ring linked to a 2-chlorobenzoyl group, with a 3,5-dimethylbenzamide moiety at the amide position. The presence of halogen atoms (bromine and chlorine) and methyl groups likely enhances its lipophilicity and binding affinity to biological targets, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO2/c1-13-9-14(2)11-15(10-13)22(27)25-20-8-7-16(23)12-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLWIXBFNLKZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 3,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. This includes the preparation of intermediate compounds, purification steps, and the final coupling reaction. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 2-chlorobenzoyl group differs from sulfonamido or fluorinated substituents in analogues. Sulfonamido groups (C5, C10) may enhance hydrogen-bonding capacity, while halogenated benzoyl groups (target) could improve metabolic stability .
Spectral and Analytical Comparisons
- $^{13}$C NMR Data : The target compound’s aromatic carbons are expected to resonate near 160–167 ppm (similar to B11 and C5) due to electron-withdrawing substituents. However, the 3,5-dimethylbenzamide moiety may introduce distinct peaks in the 15–35 ppm range (alkyl carbons), which are absent in methoxy-substituted analogues .
- Chromatographic Analysis : A validated HPLC method for quantifying “N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide” (a related compound) highlights the utility of reverse-phase chromatography for benzamide derivatives, suggesting similar approaches could be applied to the target compound .
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide is an organic compound with a complex molecular structure characterized by the presence of halogen substituents (bromine and chlorine) and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although specific studies on its mechanisms and effects remain limited.
The molecular formula of this compound is C22H17BrClNO2, with a molecular weight of approximately 426.73 g/mol. The compound has a melting point of 136 °C and is soluble in organic solvents, which is typical for many benzamide derivatives.
While the exact mechanism of action for this compound has not been fully elucidated, it is believed to interact with biological targets through various interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions are common among benzamide derivatives, which often exhibit pharmacological properties including anti-inflammatory and antimicrobial activities.
Anticancer Potential
Research indicates that benzamide derivatives can exhibit anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation. This compound may similarly inhibit cancer cell growth through mechanisms analogous to those observed in other benzamide compounds .
Antimicrobial Activity
Benzamides have also been studied for their antimicrobial properties. Preliminary studies suggest that this compound could possess antimicrobial activity against certain bacterial strains, although specific data on this compound's efficacy is still needed.
Case Studies and Research Findings
- Antitumor Effects : A study on benzamide riboside revealed its ability to inhibit dihydrofolate reductase (DHFR), leading to reduced cell growth in resistant cancer cell lines. This suggests that similar mechanisms may be exploitable with this compound .
- Synthesis and Characterization : The synthesis of this compound typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 3,5-dimethylbenzoyl chloride under basic conditions. Characterization techniques such as NMR and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Bromine and chlorine substituents | Potential anticancer activity |
| N,N-Dimethyl 4-bromo-2-chlorobenzamide | Similar halogenation | Antimicrobial properties |
| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides | Different heteroaryl ring | RET kinase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
